molecular formula C4H7BrO B1281819 4-Bromobutan-2-one CAS No. 28509-46-8

4-Bromobutan-2-one

Cat. No.: B1281819
CAS No.: 28509-46-8
M. Wt: 151 g/mol
InChI Key: HVVXCLMUSGOZNO-UHFFFAOYSA-N
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Description

4-Bromobutan-2-one, also known as 4-bromo-2-butanone, is an organic compound with the molecular formula C4H7BrO. It is a colorless to pale yellow liquid with a pungent odor. This compound is primarily used in organic synthesis and serves as an intermediate in the production of various chemicals.

Synthetic Routes and Reaction Conditions:

    From 4-Hydroxy-2-butanone: One common method involves the bromination of 4-hydroxy-2-butanone.

    From 1,4-Dibromobutane: Another method involves the reaction of 1,4-dibromobutane with a base to form this compound.

Industrial Production Methods: Industrial production of this compound often involves large-scale bromination reactions using hydrobromic acid or other brominating agents. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .

Types of Reactions:

Major Products:

    Substitution: 4-Butanone derivatives

    Reduction: 4-Butanone

    Oxidation: 4-Bromobutanoic acid

Safety and Hazards

4-Bromobutan-2-one is classified as a dangerous substance. It is highly flammable and harmful to aquatic life with long-lasting effects . Precautionary measures include avoiding heat, sparks, open flames, and hot surfaces . It is recommended to keep the container tightly closed, use explosion-proof electrical equipment, and take precautionary measures against static discharge .

Relevant Papers One relevant paper titled “Convenient synthesis of α-bromo ketones by the Meerwein reaction” discusses a simple and convenient procedure for the synthesis of 4-aryl-3-bromobutan-2-ones from methyl vinyl ketone and arenediazonium bromides under Meerwein reaction conditions .

Mechanism of Action

The mechanism of action of 4-bromobutan-2-one involves its reactivity as an electrophile due to the presence of the bromine atom. This electrophilic nature allows it to participate in various nucleophilic substitution reactions. The compound can interact with nucleophiles, leading to the formation of new chemical bonds and the generation of different products .

Comparison with Similar Compounds

    2-Bromobutane: Similar in structure but differs in the position of the bromine atom.

    4-Chlorobutan-2-one: Similar in structure but contains a chlorine atom instead of bromine.

Uniqueness of 4-Bromobutan-2-one: this compound is unique due to its specific reactivity profile, particularly in nucleophilic substitution reactions. The presence of the bromine atom at the 4-position makes it a versatile intermediate in organic synthesis, allowing for the creation of a wide range of derivatives .

Properties

IUPAC Name

4-bromobutan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7BrO/c1-4(6)2-3-5/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVVXCLMUSGOZNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10498878
Record name 4-Bromobutan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10498878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28509-46-8
Record name 4-Bromobutan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10498878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromobutan-2-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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